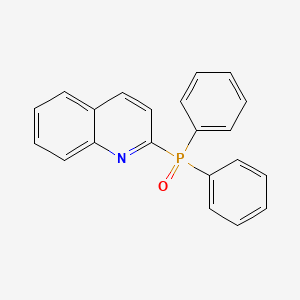
2-(Diphenylphosphoryl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diphenylphosphoryl)quinoline is an organic compound that belongs to the class of quinoline derivatives Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal and industrial chemistry The structure of this compound consists of a quinoline ring system substituted with a diphenylphosphoryl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)quinoline can be achieved through several methods. One common approach involves the reaction of quinoline with diphenylphosphine oxide under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The industrial process also focuses on minimizing waste and improving the overall efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diphenylphosphoryl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the diphenylphosphoryl group to a diphenylphosphine group.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, diphenylphosphine-substituted quinolines, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Diphenylphosphoryl)quinoline has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 2-(Diphenylphosphoryl)quinoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound of 2-(Diphenylphosphoryl)quinoline, known for its use in antimalarial drugs.
Isoquinoline: A structural isomer of quinoline with different chemical properties and applications.
Diphenylphosphine oxide: A related compound with a similar diphenylphosphoryl group but lacking the quinoline ring.
Uniqueness
This compound is unique due to the presence of both the quinoline ring and the diphenylphosphoryl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activities further enhance its significance.
Eigenschaften
CAS-Nummer |
91239-45-1 |
|---|---|
Molekularformel |
C21H16NOP |
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
2-diphenylphosphorylquinoline |
InChI |
InChI=1S/C21H16NOP/c23-24(18-10-3-1-4-11-18,19-12-5-2-6-13-19)21-16-15-17-9-7-8-14-20(17)22-21/h1-16H |
InChI-Schlüssel |
SCWURGBJGRXNOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=NC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


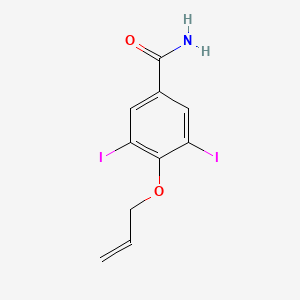
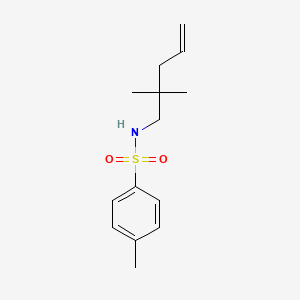
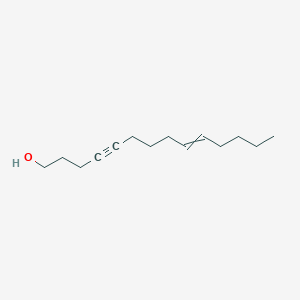


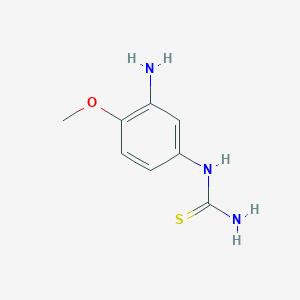

![5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione](/img/structure/B14357703.png)


![N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14357718.png)
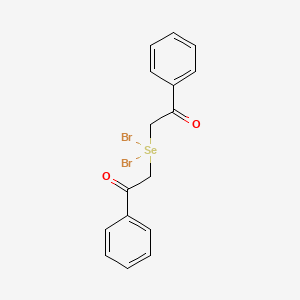

![3,3'-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one)](/img/structure/B14357739.png)
